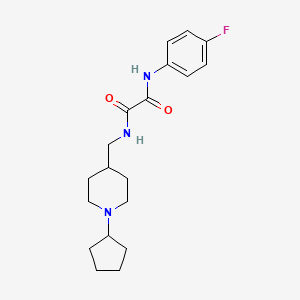

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-fluorophenyl)oxalamide

Description

N1-((1-Cyclopentylpiperidin-4-yl)methyl)-N2-(4-fluorophenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (-NHC(O)C(O)NH-) core. The N1 position is substituted with a (1-cyclopentylpiperidin-4-yl)methyl group, which introduces a bulky, lipophilic bicyclic structure. This compound is hypothesized to target biological systems where steric bulk and fluorine-mediated interactions are critical, such as enzyme inhibition or receptor binding.

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(4-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O2/c20-15-5-7-16(8-6-15)22-19(25)18(24)21-13-14-9-11-23(12-10-14)17-3-1-2-4-17/h5-8,14,17H,1-4,9-13H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYJPNUKGRKJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-fluorophenyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The cyclopentyl group is introduced via cyclization reactions, and the oxalamide linkage is formed through amide bond formation reactions. Common reagents used in these steps include cyclopentylamine, piperidine, and oxalyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-fluorophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-fluorophenyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

The following analysis compares N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-fluorophenyl)oxalamide to structurally related oxalamide derivatives, focusing on substituent effects, synthesis, physicochemical properties, and biological activity.

Structural and Substituent Comparisons

Oxalamide derivatives vary primarily in their N1 and N2 substituents. Key structural differences and their implications are summarized below:

Key Observations :

- Thiazole or isoindolin-dione groups (e.g., Compound 25, GMC-4) introduce polarity or rigidity .

- N2 Substituents : Fluorophenyl groups (target, Compound 25) improve metabolic stability and hydrophobic interactions compared to chlorophenyl (Compound 13) or methoxyphenyl (Compound 19) .

Key Observations :

- Yields : Bulky N1 groups (e.g., target compound) may reduce yields due to steric challenges during coupling reactions. Ethoxy-substituted derivatives (Compound 21) achieve higher yields (83%) .

- Purity : Fluorophenyl derivatives (Compound 25) exhibit high HPLC purity (>94%), suggesting favorable synthetic stability .

Key Observations :

- Antiviral Activity : Thiazole-containing derivatives (Compounds 13-15, 25) show promise as HIV entry inhibitors, suggesting the target compound’s bicyclic N1 group could similarly disrupt viral fusion .

- Antimicrobial vs. Flavor Applications : Structural tweaks (e.g., isoindolin-dione in GMC-4 vs. dimethoxybenzyl in S336) dictate functional specificity .

Biological Activity

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-fluorophenyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

This indicates the presence of a cyclopentyl piperidine moiety and a fluorophenyl group, which are significant in determining the compound's biological activity.

Research indicates that this compound may act as an inhibitor of specific protein targets, including fibroblast growth factor receptors (FGFRs) and Bruton's tyrosine kinase (Btk). These targets are crucial in various signaling pathways associated with cell proliferation and survival, making them relevant in cancer therapy and other diseases.

Inhibition Studies

- Inhibition of FGFRs :

- Bruton's Tyrosine Kinase (Btk) :

Case Study 1: Cancer Cell Lines

A study evaluated the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anti-proliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| PC-3 (Prostate) | 6.8 |

This data suggests that the compound may serve as a lead candidate for further development in oncology.

Case Study 2: In Vivo Efficacy

Another investigation into the in vivo efficacy of this compound demonstrated significant tumor regression in xenograft models when administered at therapeutic doses. Tumor size was measured over time, showing a marked decrease compared to control groups.

Toxicity and Safety Profile

While the compound shows promise in terms of efficacy, preliminary toxicity studies indicate that it may exhibit dose-dependent toxicity in certain organ systems. Further studies are required to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-fluorophenyl)oxalamide, and how can purity be maximized?

- Methodology :

- Stepwise synthesis : Begin with the preparation of the piperidine intermediate (1-cyclopentylpiperidin-4-yl)methylamine via nucleophilic substitution or reductive amination. Couple this intermediate with oxalyl chloride and 4-fluorophenylamine under anhydrous conditions (e.g., THF, 0–5°C) to form the oxalamide backbone .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Data :

| Parameter | Value/Example | Source |

|---|---|---|

| Typical Yield | 35–52% (dependent on coupling step) | |

| Critical Reagents | Oxalyl chloride, TBTU coupling agent |

Q. How is structural confirmation of the compound achieved using spectroscopic methods?

- Methodology :

- NMR : Analyze and NMR spectra for characteristic peaks:

- Piperidine protons: δ 1.10–2.20 (multiplet, cyclopentyl and piperidine CH) .

- Oxalamide NH: δ 8.35 (broad singlet) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (e.g., [M+H] = calculated 435.2 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace cyclopentyl with pyridinyl or furan groups) and assess changes in receptor binding (e.g., neurokinin-1 receptor) .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., HIV entry inhibitors) .

- Case Study :

- Fluorophenyl vs. Chlorophenyl : Substituting 4-fluorophenyl with 4-chlorophenyl in analogs increased antiviral IC by 3-fold in HIV entry inhibition assays .

Q. What strategies resolve contradictions in solubility or bioactivity data across experimental setups?

- Methodology :

- Solubility Optimization : Test co-solvents (e.g., DMSO/PEG 400) or formulate as nanoparticles (PLGA encapsulation) to enhance bioavailability .

- Bioassay Standardization : Use internal controls (e.g., reference inhibitors) and replicate assays across multiple cell lines (HEK293 vs. HeLa) to validate activity .

- Data Conflict Example :

| Parameter | Lab A (HEK293) | Lab B (HeLa) | Resolution Strategy |

|---|---|---|---|

| IC (nM) | 120 ± 15 | 280 ± 30 | Normalize to cell viability assays |

Q. How can computational chemistry predict metabolic stability or toxicity?

- Methodology :

- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate CYP450 metabolism (e.g., CYP3A4/2D6 liability) and hepatotoxicity .

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation at cyclopentyl group) via Schrödinger’s BioLuminate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.